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Cat. No.: B8144553
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Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the
development of novel antimalarial agents that not only target the asexual blood stages
responsible for clinical disease but also the sexual stages (gametocytes) that mediate
transmission to mosquitoes. FNDR-20123 is a potent, first-in-class, and orally active histone
deacetylase (HDAC) inhibitor with demonstrated activity against both asexual and sexual
stages of P. falciparum.[1][2][3] By inhibiting HDACs, FNDR-20123 disrupts the regulation of
gene expression crucial for parasite development and survival.[3] Notably, its activity against
male gametocytes presents a promising avenue for transmission-blocking strategies, a critical
component of malaria eradication efforts.[4]

These application notes provide a comprehensive overview of the use of FNDR-20123 in
transmission-blocking studies, including its mechanism of action, key biological data, and
detailed protocols for essential experiments.

Mechanism of Action: HDAC Inhibition

FNDR-20123 exerts its antimalarial effect by inhibiting histone deacetylases, enzymes that play
a critical role in the epigenetic regulation of gene expression. In P. falciparum, HDACs are
involved in the deacetylation of lysine residues on histone tails, leading to a more condensed

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b8144553?utm_src=pdf-interest
https://www.benchchem.com/product/b8144553?utm_src=pdf-body
https://www.jove.com/t/61426/plasmodium-falciparum-gametocyte-culture-mosquito-infection-through
https://pubmed.ncbi.nlm.nih.gov/27560172/
https://www.jove.com/v/63546/standard-membrane-feeding-assay-for-detection-plasmodium-falciparum
https://www.benchchem.com/product/b8144553?utm_src=pdf-body
https://www.jove.com/v/63546/standard-membrane-feeding-assay-for-detection-plasmodium-falciparum
https://pmc.ncbi.nlm.nih.gov/articles/PMC4672730/
https://www.benchchem.com/product/b8144553?utm_src=pdf-body
https://www.benchchem.com/product/b8144553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

chromatin structure and transcriptional repression. By inhibiting plasmodial HDACs, FNDR-
20123 leads to hyperacetylation of histones, altering gene expression and ultimately parasite
death. FNDR-20123 has been shown to inhibit Plasmodium HDAC with a 50% inhibitory

concentration (IC50) of 31 nM.
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Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of FNDR-20123.

Table 1: In Vitro Activity of FNDR-20123
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Target IC50 (nM) Reference
P. falciparum Asexual Blood

41 - 42
Stage
P. falciparum Male

190
Gametocytes
P. falciparum Female

> 5000
Gametocytes
Plasmodium HDAC 31

Human HDAC (HelLa nuclear
extract)

Table 2: Human HDAC Isoform Selectivity of FNDR-20123

HDAC Isoform IC50 (nM) Reference
HDAC1 25

HDAC?2 29

HDAC3 2

HDACG6 11

HDACS8 282

Table 3: Pharmacokinetic and Safety Profile of FNDR-20123
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Parameter Value Reference

Human/Mouse/Rat Liver

. o > 75% remaining
Microsomal Stability (2h)

Human Plasma Protein

o 57%
Binding
hERG Liability > 100 uM
CYP Isoform Inhibition IC50 > 25 uM
Cytotoxicity (HepG-2 and THP- o
) Negligible
1 cell lines)
Rat Oral Pharmacokinetics
1.1 uM
(100 mg/kg) - Cmax
Rat Oral Pharmacokinetics
55h

(100 mg/kg) - T1/2

Experimental Protocols
Protocol 1: In Vitro Gametocyte Viability Assay

This protocol is adapted from the P. falciparum dual gamete formation assay (PfDGFA) to
assess the effect of FNDR-20123 on male and female gametocyte viability.

Materials:

Mature P. falciparum gametocyte culture (Stage V)

FNDR-20123 stock solution (in DMSO)

Complete culture medium

96-well microplates

Reagents for male gamete exflagellation observation (e.g., xanthurenic acid)

Fluorescent antibodies for female gamete detection (optional)
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e Microscope
Procedure:

Gametocyte Culture: Culture P. falciparum (e.g., NF54 strain) to produce mature stage V
gametocytes. This typically takes 15-18 days.

Compound Preparation: Prepare serial dilutions of FNDR-20123 in complete culture
medium. Include a vehicle control (DMSO) and a positive control (e.g., a known
gametocytocidal drug).

Drug Treatment: Add the diluted FNDR-20123 and controls to the mature gametocyte culture
in a 96-well plate. Incubate for a predetermined period (e.g., 24-48 hours) under standard
culture conditions.

Male Gametocyte Exflagellation: To assess male gametocyte viability, induce exflagellation
by lowering the temperature to room temperature and adding an activation agent like
xanthurenic acid. Observe and count exflagellation centers under a microscope.

Female Gametocyte Viability: Female gametocyte viability can be assessed through
metabolic assays or by staining with specific fluorescent antibodies.

Data Analysis: Calculate the percent inhibition of exflagellation and female gamete viability
for each concentration of FNDR-20123 compared to the vehicle control. Determine the IC50
values.
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Caption: Workflow for the in vitro gametocyte viability assay.

Protocol 2: Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold standard for evaluating the transmission-blocking potential of a

compound.

Materials:
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Mature P. falciparum gametocyte culture (Stage V)
FNDR-20123

Anopheles mosquitoes (e.g., Anopheles stephensi)
Membrane feeding apparatus

Animal membrane (e.g., Parafilm®) or natural membrane
Human serum and red blood cells

Microscope

Mercurochrome or other staining solution

Procedure:

Gametocyte Preparation: Prepare a gametocyte-infected blood meal by mixing mature
gametocyte culture with human serum and red blood cells.

Compound Addition: Add FNDR-20123 at various concentrations to the blood meal. Include
a vehicle control.

Mosquito Feeding: Starve mosquitoes for several hours. Load the blood meal into the
membrane feeders maintained at 37°C and allow the mosquitoes to feed for a defined period
(e.g., 30-60 minutes).

Mosquito Maintenance: Separate the engorged mosquitoes and maintain them on a sugar
solution for 7-10 days to allow for oocyst development.

Midgut Dissection: After the incubation period, dissect the mosquito midguts.

Oocyst Staining and Counting: Stain the midguts with mercurochrome and count the number
of oocysts under a microscope.

Data Analysis: Determine the transmission-blocking activity by comparing the number of
oocysts in the FNDR-20123-treated groups to the control group. Calculate the percent
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Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).

Protocol 3: In Vivo Efficacy in a Mouse Model

This protocol describes the evaluation of FNDR-20123's ability to reduce parasitemia in a
humanized mouse model.
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Materials:

SCID mice engrafted with human erythrocytes

P. falciparum-infected human red blood cells

FNDR-20123 formulation for oral or subcutaneous administration

Vehicle control

Microscope

Giemsa stain

Procedure:

Infection: Infect the humanized SCID mice with P. falciparum-infected red blood cells.

o Drug Administration: Once parasitemia is established, administer FNDR-20123 orally or
subcutaneously at different doses for a specified number of days (e.g., 4 days). Include a
vehicle-treated control group.

» Parasitemia Monitoring: Monitor parasitemia daily by collecting tail blood smears, staining
with Giemsa, and counting infected red blood cells under a microscope.

» Data Analysis: Compare the parasitemia levels in the FNDR-20123-treated groups to the
control group. Calculate the percent reduction in parasitemia.
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Caption: Workflow for the in vivo efficacy study in a mouse model.

Conclusion

FNDR-20123 is a promising transmission-blocking candidate due to its potent activity against
the sexual stages of P. falciparum, particularly male gametocytes. Its favorable
pharmacokinetic and safety profile further supports its development as a potential new
antimalarial drug. The protocols outlined in these application notes provide a framework for
researchers to further investigate the transmission-blocking capabilities of FNDR-20123 and
similar compounds. Such studies are essential for the development of new tools to combat and
ultimately eradicate malaria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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